molecular formula C9H8N4O3 B8415337 3-nitro-1H-indole-5-carbohydrazide

3-nitro-1H-indole-5-carbohydrazide

Cat. No.: B8415337
M. Wt: 220.18 g/mol
InChI Key: GKRSPVVPGYYSNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitro-1H-indole-5-carbohydrazide is a useful research compound. Its molecular formula is C9H8N4O3 and its molecular weight is 220.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8N4O3

Molecular Weight

220.18 g/mol

IUPAC Name

3-nitro-1H-indole-5-carbohydrazide

InChI

InChI=1S/C9H8N4O3/c10-12-9(14)5-1-2-7-6(3-5)8(4-11-7)13(15)16/h1-4,11H,10H2,(H,12,14)

InChI Key

GKRSPVVPGYYSNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)NN)C(=CN2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of methyl 3-nitro-1H-indole-5-carboxylate (2.0 g, 9.09 mmol) in EtOH (40 mL) was added hydrazine hydrate (6 mL) and the reaction mixture was heated to reflux for 30 h. The mixture was cooled to RT and EtOH was removed in vacuo. Petroleum ether was added to the residue to get a yellow precipitate. The precipitate was filtered, washed with petroleum ether (3×40 mL) and dried to afford 3-nitro-1H-indole-5-carbohydrazide (1.0 g, 50%) as a yellow solid. MS (ESI, pos. ion) m/z: 221.0 (M+1); 1H NMR (300 MHz, DMSO-d6): δ 9.83 (s, 1H), 8.71 (s, 1H), 8.57 (s, 1H), 7.77 (dd, 1H, J=8.7, 1.2 Hz), 7.58 (d, 1H, J=8.7 Hz), 4.49 (brs, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.